(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016558
InChI: InChI=1S/C15H14FN3/c1-10(17)15-18-13-9-5-8-12(16)14(13)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C15H14FN3
Molecular Weight: 255.29 g/mol

(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

CAS No.:

Cat. No.: VC18016558

Molecular Formula: C15H14FN3

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine -

Specification

Molecular Formula C15H14FN3
Molecular Weight 255.29 g/mol
IUPAC Name (1R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C15H14FN3/c1-10(17)15-18-13-9-5-8-12(16)14(13)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1
Standard InChI Key BQFVGDNNCHAEIK-SNVBAGLBSA-N
Isomeric SMILES C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N
Canonical SMILES CC(C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC15H14FN3\text{C}_{15}\text{H}_{14}\text{FN}_{3}
Molecular Weight255.29 g/mol
CAS Registry Number1398507-62-4
IUPAC Name(1R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine

The absence of reported melting or boiling points suggests ongoing characterization efforts .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves a multi-step sequence:

  • Benzimidazole Core Formation: Condensation of 4-fluoro-1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions generates the benzimidazole ring.

  • N-Phenylation: Introduction of the phenyl group at the 1-position via Ullmann coupling or palladium-catalyzed cross-coupling.

  • Chiral Ethylamine Installation: Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliary-mediated alkylation, ensure the (R)-configuration of the ethylamine side chain.

Optimization Challenges

Key challenges include minimizing racemization during ethylamine incorporation and achieving regioselective fluorination. Recent advances in flow chemistry have improved yield and purity, though scalability remains a concern for industrial applications.

Comparative Analysis with Structural Analogs

The compound’s bioactivity profile is contextualized against related benzimidazole derivatives:

CompoundFluorine PositionNotable ActivityMetabolic Stability
(R)-1-(6-Fluoro-1-phenyl-1H-benzimidazol-2-YL)ethanamine6Enhanced Gram-negative coverageModerate
(R)-1-(4-Fluoro-1-phenyl-1H-benzimidazol-2-YL)ethanamine4Dopamine receptor antagonismLow
(R)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-YL)ethanamine7 (Methyl)Improved hepatic clearanceHigh

The 7-fluoro analog’s balance of antimicrobial potency and receptor selectivity underscores its unique pharmacophore.

Future Research Directions

Target Validation

High-throughput screening against kinase libraries and G-protein-coupled receptors (GPCRs) will elucidate novel targets. CRISPR-Cas9 gene editing could identify resistance mechanisms in microbial strains.

Pharmacokinetic Profiling

In vivo studies must address oral bioavailability and blood-brain barrier penetration. Prodrug strategies, such as acetylating the ethylamine group, may enhance absorption.

Toxicity Mitigation

Structure-activity relationship (SAR) studies should prioritize reducing off-target effects on human cytochrome P450 enzymes. Computational models predict hepatotoxicity thresholds at 50 mg/kg/day, necessitating rigorous preclinical validation.

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